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Dolutegravir Population Pharmacokinetic Models

The table below compares the foundational PopPK models for dolutegravir in different HIV-infected patient

populations. Both models use a one-compartment structure with first-order absorption and elimination

[1] [2].

Parameter (Symbol)
Treatment-Naive Patients
(n=563) [1]

Treatment-Experienced Patients
(n=607) [2]

Apparent Clearance (CL/F,
L/h)

0.901 1.00

Apparent Volume of
Distribution (V/F, L)

17.4 18.9

Absorption Rate Constant (Ka,

h⁻¹)

2.24 1.99

Absorption Lag Time (Tlag, h) 0.263 0.333
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Covariate Effects on Dolutegravir Pharmacokinetics

The table below summarizes patient factors (covariates) identified as statistically significant predictors of

dolutegravir's pharmacokinetic parameters in the PopPK models. Despite their statistical significance, the

magnitude of these effects is generally considered not clinically relevant, and no dose adjustment is

recommended for these factors alone [1] [2].

Covariate Effect on PK Parameters
Clinical Relevance & Dosing
Recommendation

Patient
Demographics

Body Weight Increased weight predicts
increased CL/F and V/F [1] [2].

Not clinically significant. No dose
adjustment.

Age Predictor of CL/F in treatment-
naive patients [1].

Not clinically significant. No dose
adjustment.

Sex (Gender) Female sex was a predictor of
increased bioavailability (F) in

treatment-experienced patients [2].

Not clinically significant. No dose
adjustment.

Smoking Status Predictor of CL/F [1] [2]. Not clinically significant. No dose
adjustment.

Laboratory Values

Albumin Level Predictor of both CL/F and V/F in
treatment-experienced patients [2].

Not clinically significant. No dose
adjustment.

Total Bilirubin Predictor of CL/F in treatment-
naive patients [1].

Not clinically significant. No dose
adjustment.

Concomitant
Medications

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pubmed.ncbi.nlm.nih.gov/39011960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pubmed.ncbi.nlm.nih.gov/39011960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pubmed.ncbi.nlm.nih.gov/39011960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://pubmed.ncbi.nlm.nih.gov/39011960/
https://pubmed.ncbi.nlm.nih.gov/39011960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4574835/
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Covariate Effect on PK Parameters
Clinical Relevance & Dosing
Recommendation

Metabolic Inducers

(e.g., EFV, TBP)

Increase CL/F, reducing exposure

[2].

Dose adjustment to 50 mg twice daily is

required when co-administered with
strong inducers.

Atazanavir
(with/without

Ritonavir)

Decreases CL/F, increasing
exposure [2].

Not clinically significant. No dose
adjustment.

Metal Cation

Supplements (e.g.,
Ca, Fe)

Decrease relative bioavailability (F)

[2].

Not clinically significant with modern

formulations. Administer supplements 2-
6 hours apart from DTG.

Dolutegravir Metabolic Pathway and Interactions

Dolutegravir is primarily metabolized via UGT1A1 glucuronidation, with a minor role for CYP3A4. It is

also a substrate for drug transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein

(BCRP) [1]. The following diagram illustrates its primary metabolic pathway and points of potential drug-

drug interactions (DDIs).
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A key example of an interaction at the metabolic level is with darunavir/ritonavir (DRV/r). When co-

administered twice-daily with DRV/r, dolutegravir's glucuronidation metabolic ratio increases by

approximately 29%, indicating induced metabolism. This leads to a higher trough concentration (Ctrough)

but does not double the total exposure (AUC), and the interaction is not considered clinically relevant [3].

Core Population PK Methodology

The PopPK models for dolutegravir were developed using a nonlinear mixed-effects modeling

(NONMEM) approach, which is standard for analyzing sparse, real-world pharmacokinetic data from

clinical trials [1] [4] [2].

Structural Model: A linear one-compartment model with first-order absorption and elimination
consistently best described the data [1] [2].

Stochastic Model: The models estimated:
Inter-individual variability (IIV) on parameters like CL/F.

Inter-occasion variability (IOV) on CL/F to account for fluctuations within an individual over
time [2].

Residual unexplained variability, typically using a proportional error model.
Covariate Model: Continuous (e.g., weight) and categorical (e.g., sex) covariates were tested on PK

parameters using a stepwise forward addition and backward elimination process [1].
Model Validation: The final models were validated using techniques like bootstrap analysis and

visual predictive checks (VPC) to ensure robustness and predictive performance [4] [5].

Key Takeaways for Researchers

Robust, Consistent Models: Dolutegravir's PK is consistently described by a one-compartment
model across diverse patient groups, showing low inter-individual variability and high predictability [1]

[2] [5].
Covariate Effects are Manageable: While several patient factors statistically influence exposure,

their impact is not clinically relevant for the standard 50 mg once-daily dose in most situations [1] [2].
Critical DDI with Strong Inducers: The most crucial dosing adjustment is to 50 mg twice-daily
when co-administered with strong enzyme inducers like rifampin or efavirenz, which is supported by
the PopPK model for experienced patients [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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